

Application Note: Analysis of Sodium 4-Methylbenzenesulfonate by Reverse Phase HPLC

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Compound of Interest		
Compound Name:	Sodium 4-methylbenzenesulfonate	
Cat. No.:	B085249	Get Quote

This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **sodium 4-methylbenzenesulfonate**. This method is applicable to the determination of the compound in bulk drug substances and for monitoring related impurities.

Introduction

Sodium 4-methylbenzenesulfonate, also known as sodium tosylate, is a common counterion used in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Its accurate quantification is crucial for quality control and to ensure the stoichiometric ratio in the final product. The described RP-HPLC method provides a straightforward and reproducible approach for the analysis of this compound. The separation is achieved on a C18 stationary phase with a mobile phase consisting of acetonitrile and a phosphate buffer, with UV detection.

Chromatographic Conditions

The method utilizes a C18 column to achieve optimal separation.[3] The mobile phase composition is optimized to ensure a good peak shape and retention time for **sodium 4-methylbenzenesulfonate**.



Parameter	Value
Column	C18, 250 mm x 4.6 mm, 5 μm particle size
Mobile Phase	Acetonitrile : 0.01 M Sodium Dihydrogen Phosphate Buffer (pH 5) (40:60 v/v)[4]
Flow Rate	1.0 mL/min
Injection Volume	10 μL
Column Temperature	30°C
Detection	UV at 225 nm[5]
Run Time	10 minutes

Method Validation Summary

The analytical method was validated according to the International Conference on Harmonization (ICH) guidelines.[6] The key validation parameters are summarized below.

Validation Parameter	Result	
Linearity (Concentration Range)	1 - 100 μg/mL	
Correlation Coefficient (r²)	> 0.999	
Limit of Detection (LOD)	0.25 μg/mL	
Limit of Quantification (LOQ)	0.8 μg/mL	
Precision (%RSD)	< 2.0%	
Accuracy (Recovery)	98.0 - 102.0%	
Specificity	No interference from common excipients and degradation products	

Experimental Protocol



This section provides a detailed step-by-step protocol for the analysis of **sodium 4-methylbenzenesulfonate** using the validated RP-HPLC method.

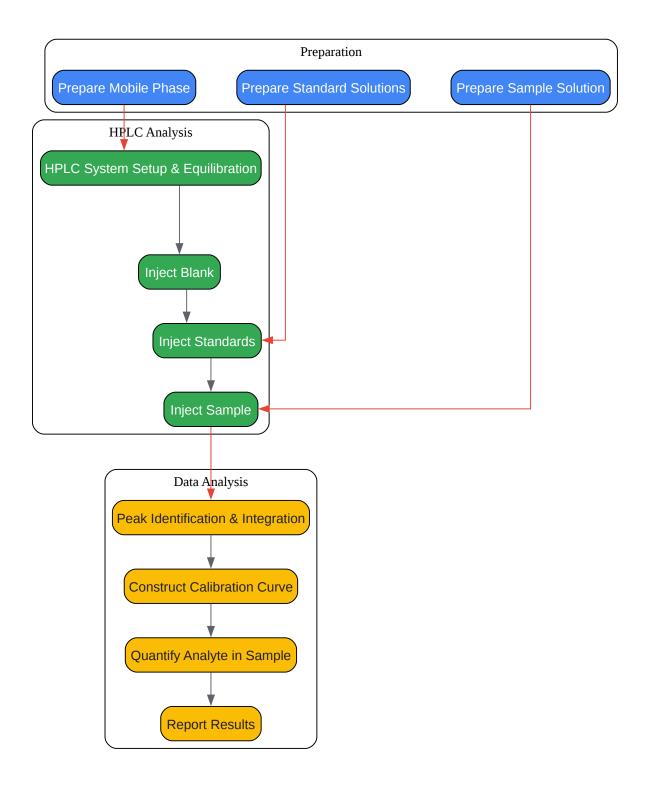
- 1. Materials and Reagents
- Sodium 4-methylbenzenesulfonate reference standard
- Acetonitrile (HPLC grade)
- Sodium dihydrogen phosphate monohydrate (analytical grade)
- Orthophosphoric acid (analytical grade)
- Water (HPLC grade)
- 2. Preparation of Solutions
- 0.01 M Sodium Dihydrogen Phosphate Buffer (pH 5): Dissolve 1.20 g of sodium dihydrogen phosphate monohydrate in 1000 mL of HPLC grade water. Adjust the pH to 5.0 ± 0.1 with orthophosphoric acid. Filter the buffer through a $0.45~\mu m$ nylon filter.
- Mobile Phase: Mix acetonitrile and 0.01 M sodium dihydrogen phosphate buffer (pH 5) in a 40:60 (v/v) ratio.[4] Degas the mobile phase before use.
- Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of sodium 4-methylbenzenesulfonate reference standard and transfer it to a 100 mL volumetric flask.
 Dissolve and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations ranging from 1 μg/mL to 100 μg/mL.
- Sample Solution: Accurately weigh a quantity of the sample equivalent to about 100 mg of sodium 4-methylbenzenesulfonate and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Further dilute if necessary to fall within the calibration range.
- 3. HPLC System Setup and Operation



- Set up the HPLC system with the specified column and chromatographic conditions.
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject a blank (mobile phase) to ensure the absence of interfering peaks.
- Inject the working standard solutions to generate a calibration curve.
- Inject the sample solution for analysis.
- 4. Data Analysis
- Identify the peak corresponding to **sodium 4-methylbenzenesulfonate** based on the retention time of the reference standard.
- Integrate the peak area of the analyte in both the standard and sample chromatograms.
- Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
- Determine the concentration of **sodium 4-methylbenzenesulfonate** in the sample solution using the calibration curve.
- Calculate the percentage purity or assay of sodium 4-methylbenzenesulfonate in the original sample.

Workflow Diagram





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